molecular formula C12H14N4S B1484088 2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine CAS No. 2098101-65-4

2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine

Cat. No.: B1484088
CAS No.: 2098101-65-4
M. Wt: 246.33 g/mol
InChI Key: CDHLBJMPUHMSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its core structure, which integrates cyclopropyl, pyrimidine, and dimethylthiazole moieties, is frequently explored in the development of enzyme inhibitors. This structural motif is recognized for its potential in modulating key biological targets . Compounds with high structural similarity to this product have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A) . PDE10A is an important target for research in neuroscience, and inhibitors have been investigated for their potential to attenuate drug-induced hyperlocomotor activity in preclinical models . Furthermore, the thiazole and pyrimidine heterocycles are established components in designing inhibitors for various kinase enzymes, such as cGMP-dependent protein kinase (PKG) and VEGFR-2 (KDR) kinase, which are relevant in areas like infectious diseases and oncology research . Researchers may find this compound valuable as a building block or reference standard in hit-to-lead optimization campaigns, fragment-based drug discovery, and structure-activity relationship (SAR) studies. It is supplied for research purposes only. Intended Use: This product is For Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-6-11(17-7(2)14-6)9-5-10(13)16-12(15-9)8-3-4-8/h5,8H,3-4H2,1-2H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHLBJMPUHMSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Thiazole Intermediate

The thiazole moiety, specifically 2,4-dimethylthiazol-5-yl, is prepared starting from methylthiourea and α-haloketones or related precursors. For example:

  • Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.
  • The 2-methylamino group is masked as a tert-butoxycarbonate to prevent interference in subsequent steps.
  • Alkylation with cyanomethanide affords tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate in good yield (~72%).
  • Conversion to enaminones is achieved by refluxing in N,N-dimethylformamide–dimethylacetal (DMF–DMA).

This route avoids the use of highly toxic reagents such as sodium cyanide where possible, favoring safer alternatives.

Formation of Enaminone and Pyrimidine Ring

  • The enaminone intermediates are treated with electrophilic reagents such as SelectFluor or N-chlorosuccinimide to introduce halogen substituents at the 2-position of the enaminone.
  • Subsequent condensation with phenylguanidines or related guanidine derivatives under microwave irradiation facilitates cyclization to form the pyrimidine ring.
  • This step is critical for installing the 4-amine group on the pyrimidine and linking the thiazole substituent at the 6-position.

Introduction of the Cyclopropyl Group

  • The cyclopropyl substituent at the 2-position of the pyrimidine is introduced via an LDA-mediated alkylation reaction.
  • For example, 4-cyclopropyl-N-methylthiazol-2-amine is prepared by alkylation of the corresponding thiazolyl amine with cyclopropyl aldehyde, followed by oxidation to the thiazol-5-ylethanol intermediate.
  • This intermediate is then oxidized (e.g., with manganese dioxide) to yield the desired cyclopropyl-substituted thiazolyl amine.

Summary Table of Key Synthetic Steps

Step Reaction Type Key Reagents/Conditions Product/Intermediate Yield/Notes
1 Formation of thiazole ring 1-methylthiourea + ethyl 2-chloro-3-oxobutanoate, pyridine Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Moderate to good yield
2 Protection of amino group tert-butoxycarbonate (Boc protection) Boc-protected thiazole intermediate Prevents interference in later steps
3 Alkylation Cyanomethanide tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate ~72% yield
4 Enaminone formation Reflux in DMF–DMA Enaminone intermediate Key precursor for pyrimidine ring
5 Halogenation SelectFluor or N-chlorosuccinimide Halogenated enaminone Enables further functionalization
6 Cyclization to pyrimidine Reaction with phenylguanidines, microwave irradiation Substituted 4-(thiazol-5-yl)pyrimidin-4-amine Efficient ring closure
7 Cyclopropyl group introduction LDA-mediated alkylation with cyclopropyl aldehyde, oxidation with MnO2 2-Cyclopropyl substituted pyrimidin-4-amine Critical for biological activity

Research Findings and Notes

  • The synthetic route avoids hazardous reagents such as sodium cyanide where possible, opting for safer alternatives to improve scalability and safety.
  • Microwave-assisted cyclization enhances reaction efficiency and yields in forming the pyrimidine ring.
  • The cyclopropyl substituent introduction is a key modification influencing biological activity, achieved via controlled alkylation and oxidation steps.
  • Structure–activity relationship (SAR) studies indicate the importance of substituents at the 2- and 6-positions of the pyrimidine for selective inhibition of targets such as CDK9, which is relevant for anticancer activity.
  • X-ray crystallography of related compounds confirms the binding modes and supports the synthetic design rationale.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the pyrimidine or thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine has a range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to key analogs from patents, research articles, and structural databases, focusing on molecular features, physicochemical properties, and substituent effects.

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Notes
2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine (Target) Pyrimidin-4-amine 2-Cyclopropyl, 6-(2,4-dimethylthiazol-5-yl) ~260 (estimated) High lipophilicity due to cyclopropyl and thiazol groups; potential for enhanced membrane permeability.
APY7: 5-(2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine Pyrimidin-4-amine 6-(4-chlorophenyl), benzo[d]thiazol-2-amine 353.83 Melting point: 262–264°C; higher molecular weight due to benzothiazole and chlorophenyl groups.
2-Methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine Methoxy, propyl, tetrazole-functionalized phenyl 425.07 Tetrazole enhances solubility via ionization; thienopyrimidine core alters electronic properties.
(4aR,7aR)-6-(5-fluoropyrimidin-2-yl)-7a-(1,2-thiazol-5-yl)-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine Pyrrolo-thiazine Fluoropyrimidinyl, thiazolyl 336.14 Fluorine increases electronegativity; fused bicyclic system may restrict conformational flexibility.
Patent compound: {6-[4-(3-Cyclopropylmethyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-(4-methanesulfonyl-phenyl)-amine Pyrimidin-4-amine Nitro, piperidinyl, methanesulfonyl-phenyl ~500 (estimated) Bulky substituents (piperidinyl, methanesulfonyl) may reduce bioavailability; nitro group introduces metabolic instability.

Key Observations:

Core Structure Variations: The target compound’s pyrimidine core is simpler than the thienopyrimidine in or the pyrrolothiazine in , which may influence binding specificity. Thienopyrimidines, for example, exhibit altered electron distribution due to the fused thiophene ring .

Substituent Effects: Lipophilicity: The cyclopropyl and dimethylthiazol groups in the target compound likely increase lipophilicity compared to APY7’s polar chlorophenyl and benzothiazole groups . This could enhance passive diffusion across biological membranes. Solubility: Compounds with ionizable groups, such as the tetrazole in , exhibit improved aqueous solubility, whereas the target’s nonpolar substituents may limit solubility . Steric Effects: Patent compounds with piperidinyl and methanesulfonyl groups () demonstrate how bulky substituents can hinder target engagement or metabolic clearance .

The nitro group in the patent compound () introduces electron-withdrawing effects, which may destabilize the molecule under reducing conditions .

Thermal Stability :

  • APY7’s high melting point (262–264°C) suggests strong intermolecular forces (e.g., hydrogen bonding, π-stacking) due to its benzothiazole and chlorophenyl groups . The target compound’s melting point is unreported but may be lower due to less polar substituents.

Biological Activity

2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group and a thiazole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following structural formula:

C12H14N4S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{S}

This structure incorporates a cyclopropyl moiety, which is known for enhancing lipophilicity and potentially improving membrane permeability. The thiazole ring contributes to the biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In various assays, it demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds against COX enzymes have been reported, indicating notable anti-inflammatory activity:

CompoundIC50 (COX-1)IC50 (COX-2)
3b19.45 ± 0.07 µM42.1 ± 0.30 µM
4b26.04 ± 0.36 µM31.4 ± 0.12 µM
4d28.39 ± 0.03 µM23.8 ± 0.20 µM

These findings suggest that modifications in the thiazole and pyrimidine structures can enhance anti-inflammatory potency.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor by binding to active sites or allosteric sites on enzymes, thereby blocking substrate access or altering enzyme conformation.

Synthesis and Research Applications

The synthesis of this compound typically involves several key steps:

  • Preparation of Thiazole Derivative : The synthesis begins with creating a suitable thiazole precursor.
  • Coupling with Pyrimidine : The thiazole is then reacted with a pyrimidine precursor under controlled conditions.
  • Optimization : Industrial production methods may include continuous flow reactors to maximize yield and purity.

This compound serves as a versatile building block in medicinal chemistry for developing new pharmaceuticals targeting various diseases including cancer and inflammatory disorders.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Pyrimidine Derivatives : A study on pyrimidine derivatives showed significant inhibition of COX enzymes, suggesting potential applications in treating inflammatory conditions .
  • Thiazole Antimicrobial Activity : Research on thiazole derivatives indicated their effectiveness against drug-resistant bacteria, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a pyrimidine core with a thiazole substituent. A robust approach includes:

  • Step 1: Prepare the pyrimidin-4-amine scaffold via Pd-catalyzed cross-coupling reactions. For example, use Suzuki-Miyaura coupling with boronic acids or Stille coupling with organotin reagents to introduce the cyclopropyl group .
  • Step 2: Functionalize the pyrimidine at the 6-position with a pre-synthesized 2,4-dimethyl-1,3-thiazol-5-yl moiety. This may require Buchwald-Hartwig amination or nucleophilic aromatic substitution under basic conditions (e.g., Na₂CO₃ in DME/H₂O) .
  • Optimization: Use high-throughput screening to vary catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, DME), and temperatures (90–150°C). Monitor yields via HPLC and purity via NMR .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Assign protons using ¹H and ¹³C NMR, focusing on the pyrimidine (δ 8.0–9.0 ppm) and thiazole (δ 2.0–3.0 ppm for methyl groups) regions. NOESY can confirm spatial proximity of substituents .
  • X-ray Crystallography: Grow single crystals via vapor diffusion (e.g., methanol/water). Refine structures using SHELXL, paying attention to hydrogen bonding between the amine and thiazole groups .
  • Mass Spectrometry: Use HRMS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ at m/z ~316.1) and fragmentation patterns .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound in kinase inhibition studies?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varying substituents (e.g., replacing cyclopropyl with cyclopentyl) and evaluate IC₅₀ against kinases like CDK2. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
  • Thiazole Optimization: Compare 2,4-dimethylthiazole with 4-methyl-2-aminothiazole (see and ). Assess steric/electronic effects via Hammett plots .
  • Data Analysis: Apply multivariate regression to link substituent parameters (e.g., logP, polar surface area) with bioactivity .

Advanced: What challenges arise in resolving crystallographic data for this compound, particularly in macromolecular complexes?

Methodological Answer:

  • Crystal Twinning: Address twinning via SHELXD for phase determination. Use HKL-3000 for data integration and scaling .
  • Disorder in Substituents: The cyclopropyl and thiazole groups may exhibit rotational disorder. Apply restraints in SHELXL to refine occupancy and thermal parameters .
  • Resolution Limits: For low-resolution data (<2.0 Å), employ composite omit maps to reduce model bias .

Advanced: How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation: Compare results from enzymatic (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays. Normalize data using Z’-factor analysis .
  • Solubility Effects: Measure solubility in DMSO/PBS and adjust concentrations to avoid aggregation. Use dynamic light scattering (DLS) to confirm compound dispersion .
  • Off-Target Profiling: Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects. Validate with CRISPR knockouts of the proposed target .

Advanced: What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Modeling: Use SwissADME or ADMET Predictor to estimate logP (target ~2.5), permeability (Caco-2), and metabolic stability (CYP450 isoforms) .
  • MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess membrane penetration and protein-ligand stability .
  • Toxicity Prediction: Apply ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine
Reactant of Route 2
2-Cyclopropyl-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine

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